2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
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Description
“2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . The IUPAC name for this compound is 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide .
Molecular Structure Analysis
The InChI code for “2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is 1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” include a molecular weight of 206.24 . The compound’s IUPAC name is 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide .Scientific Research Applications
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Chemical Synthesis
- “2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is a chemical compound with a molecular weight of 206.24 . It is used in chemical synthesis .
- The most direct method for the preparation of a related compound, “(2,3-dihydro-1H-indol-5-ylmethyl)amine”, is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .
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Pharmacological Research
- Disubstituted 1-(indolin-5-yl)methanamines, which can be synthesized from compounds like “(2,3-dihydro-1H-indol-5-ylmethyl)amine”, have been identified as promising structures interacting with RCAR/(PYR/PYL) receptor proteins . Some of these compounds showed a strong affinity for these receptor proteins in wheat, and their binding affinity was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .
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Antiviral Activity
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Antitubercular Activity
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
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Antibacterial and Antifungal Activity
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Anti-Inflammatory Activity
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Anticancer Activity
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Anti-HIV Activity
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLSFHARIIARB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390659 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
CAS RN |
667437-07-2 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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